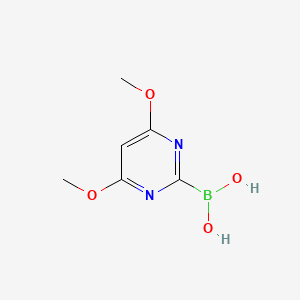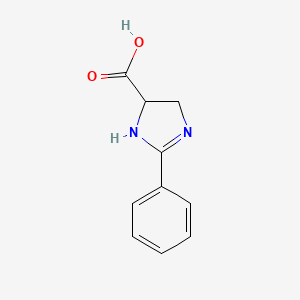
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of compounds in medicinal chemistry due to their diverse biological activities. This compound is characterized by a fused ring system containing a nitrogen atom, a carbonyl group, and a nitrile group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-7-carbonitril umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode ist die Pictet-Spengler-Reaktion, bei der ein N-Acylderivat von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid, Phosphorpentoxid oder Zinkchlorid cyclisiert wird . Die Reaktionsbedingungen erfordern häufig erhöhte Temperaturen, um den Cyclisierungsprozess zu ermöglichen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren umfassen, die eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentration ermöglichen. Darüber hinaus ist die Verwendung von Katalysatoren und Lösungsmitteln, die die Reaktionsgeschwindigkeit und Selektivität verbessern, in industriellen Prozessen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-7-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln, wodurch Alkoholderivate gebildet werden.
Substitution: Die Nitrilgruppe kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung von Amiden, Estern oder anderen funktionalisierten Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate.
Reduktion: Alkoholderivate.
Substitution: Amide, Ester und andere funktionalisierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-7-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-7-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, was zu therapeutischen Wirkungen führt. Die Nitril- und Carbonylgruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The nitrile and carbonyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2,3,4-Tetrahydroisochinolin
- 2-Methyl-1,2,3,4-tetrahydroisochinolin
- 1-Oxo-1,2,3,4-tetrahydroisochinolin
Einzigartigkeit
2-Methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-7-carbonitril ist einzigartig, da es sowohl eine Nitril- als auch eine Carbonylgruppe in seiner Struktur enthält. Diese Kombination von funktionellen Gruppen verleiht im Vergleich zu anderen Isochinolinderivaten eine eindeutige chemische Reaktivität und biologische Aktivität. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der pharmazeutischen Chemie und der Arzneimittelentwicklung.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-methyl-1-oxo-3,4-dihydroisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
ULZGVQAVZQYEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















